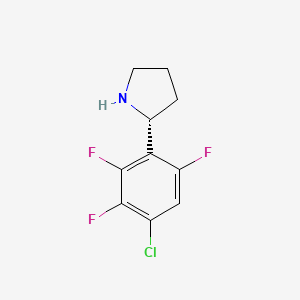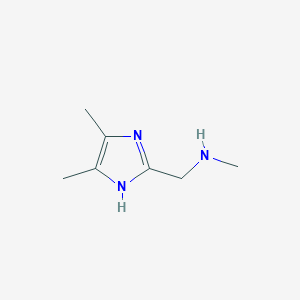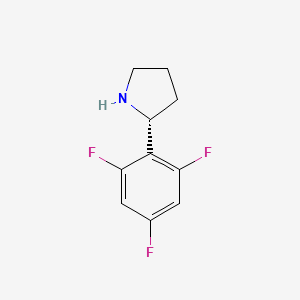
(R)-2-(2,4,6-Trifluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2,4,6-Trifluorophenyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a trifluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with a trifluorophenyl reagent. One common method includes the use of ®-pyrrolidine-2-carboxylic acid as a starting material, which undergoes a nucleophilic substitution reaction with 2,4,6-trifluorobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
化学反应分析
Types of Reactions
®-2-(2,4,6-Trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
®-2-(2,4,6-Trifluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-(2,4,6-Trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with biological molecules. The pyrrolidine ring provides structural rigidity and contributes to the compound’s stereochemistry, which is crucial for its biological activity.
相似化合物的比较
Similar Compounds
- (S)-2-(2,4,6-Trifluorophenyl)pyrrolidine
- 2-(2,4,6-Trifluorophenyl)pyrrolidine
- 2-(2,4,6-Trifluorophenyl)pyrrolidine-3-carboxylic acid
Uniqueness
®-2-(2,4,6-Trifluorophenyl)pyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (S)-2-(2,4,6-Trifluorophenyl)pyrrolidine. The presence of the trifluorophenyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H10F3N |
|---|---|
分子量 |
201.19 g/mol |
IUPAC 名称 |
(2R)-2-(2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10F3N/c11-6-4-7(12)10(8(13)5-6)9-2-1-3-14-9/h4-5,9,14H,1-3H2/t9-/m1/s1 |
InChI 键 |
UAQDFIMMCHHIQG-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2F)F)F |
规范 SMILES |
C1CC(NC1)C2=C(C=C(C=C2F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



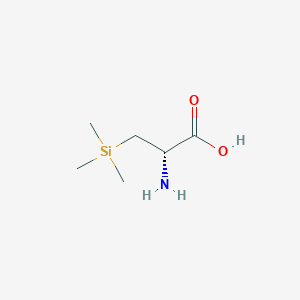

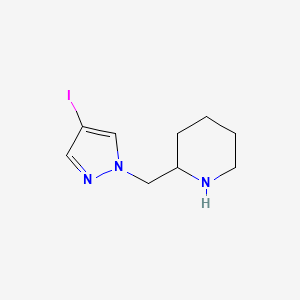
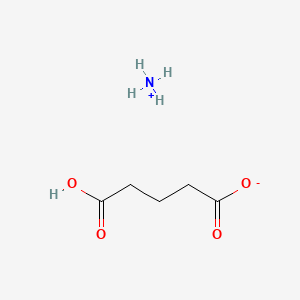
![3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13326729.png)
![{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13326739.png)

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
